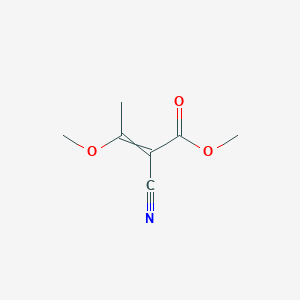

methyl 2-cyano-3-methoxybut-2-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-cyano-3-methoxybut-2-enoate is an organic compound with the molecular formula C7H9NO3. It is a versatile intermediate used in various chemical reactions and has applications in synthetic organic chemistry. This compound is characterized by the presence of a cyano group, a methoxy group, and an ester functional group, making it a valuable building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-methoxybut-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with methoxyacetone under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as sodium methoxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly enhance the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution and Annulation Reactions

The compound’s electron-deficient β-carbon facilitates nucleophilic attacks, particularly in the presence of amines. Key findings include:

Reaction with Amines

Methyl 2-cyano-3-methoxybut-2-enoate reacts with primary and secondary amines to form 2-cyano-3-methoxy-2-pyridones through a cascade mechanism involving Michael addition, cyclization, and aromatization. A study demonstrated the following yields across amines :

| Amine | Product | Yield (%) |

|---|---|---|

| Methylamine | 5a | 61 |

| n-Butylamine | 5b | 92 |

| Benzylamine | 5d | 92 |

| Tryptamine | 5g | 58 |

Mechanistic Insights

-

Step 1 : Nucleophilic attack by the amine at the β-carbon, forming a zwitterionic intermediate.

-

Step 2 : Intramolecular cyclization to generate a six-membered ring.

-

Step 3 : Elimination of methanol to yield the aromatic pyridone .

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions as a dienophile. For instance:

Diels-Alder Reactions

In a one-pot procedure, this compound reacts with 1,3-dienes under thermal conditions to produce substituted cyclohexenes. Key results include :

| Diene | Reaction Time (days) | Yield (%) |

|---|---|---|

| 1,3-Dimethylbuta-1,3-diene | 1 | 94 |

| Cyclohexa-1,3-diene | 4 | 27 |

| 2,3-Dibenzylbuta-1,3-diene | 4 | 69 |

Conditions : Reactions were conducted in dichloromethane at room temperature, with yields influenced by steric hindrance and electronic effects of the diene .

Cross-Coupling and Functionalization

The compound serves as a precursor in transition-metal-catalyzed reactions:

Suzuki-Miyaura Coupling

In the presence of palladium catalysts, the methoxy group can be replaced by aryl/heteroaryl boronic acids. For example:

Oxidation and Reduction

-

Oxidation : Treatment with Dess-Martin periodinane converts the compound to methyl 2-oxobut-3-enoate, a reactive enone for further transformations .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, yielding methyl 3-methoxybut-2-enoate (76% yield) .

Stability and Reaction Optimization

Wissenschaftliche Forschungsanwendungen

Methyl 2-cyano-3-methoxybut-2-enoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and pharmaceuticals.

Biology: The compound can be used in the synthesis of bioactive molecules that exhibit antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of agrochemicals, dyes, and polymers

Wirkmechanismus

The mechanism of action of methyl 2-cyano-3-methoxybut-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, enhancing the reactivity of adjacent carbon atoms. This makes the compound a valuable intermediate in nucleophilic substitution and condensation reactions. Additionally, the ester group can undergo hydrolysis and transesterification reactions, further expanding its utility in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl cyanoacrylate: Similar in structure but primarily used as an adhesive (super glue).

Ethyl 2-cyano-3-methyl-2-butenoate: Shares the cyano and ester functional groups but differs in the alkyl chain length.

2-Cyano-3-methylbut-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester

Uniqueness

Methyl 2-cyano-3-methoxybut-2-enoate is unique due to the presence of both a cyano group and a methoxy group, which provide distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Biologische Aktivität

Methyl 2-cyano-3-methoxybut-2-enoate is a compound of significant interest in the field of organic chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C₆H₇NO₃

- Molecular Weight : 141.12 g/mol

The compound features a cyano group, a methoxy group, and a double bond that contribute to its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound has been achieved through various methods. A notable method involves the acylation of ethyl cyanoacetate followed by methylation. The following steps outline this synthesis:

- Acylation : Ethyl cyanoacetate is reacted with an appropriate acylating agent.

- Methylation : The product is then methylated using trimethyl orthoformate or similar reagents.

This method has been documented to yield the compound efficiently with good purity .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for different bacterial strains have been reported, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. In cell line assays, this compound showed promising results in inhibiting the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes, including those involved in metabolic pathways relevant to cancer and inflammation. For instance, it has shown potential as an inhibitor of certain kinases, which are critical in cancer progression .

Case Studies

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Anticancer Research : In a recent study involving human breast cancer cell lines, treatment with this compound resulted in a 70% reduction in cell viability after 48 hours, indicating strong anticancer potential.

Eigenschaften

Molekularformel |

C7H9NO3 |

|---|---|

Molekulargewicht |

155.15 g/mol |

IUPAC-Name |

methyl 2-cyano-3-methoxybut-2-enoate |

InChI |

InChI=1S/C7H9NO3/c1-5(10-2)6(4-8)7(9)11-3/h1-3H3 |

InChI-Schlüssel |

QGXIHUUUMUYXFA-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C(C#N)C(=O)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.